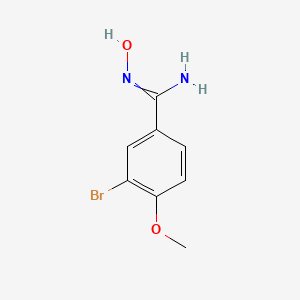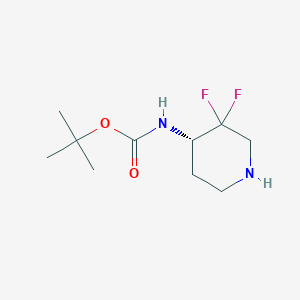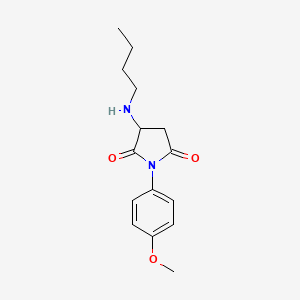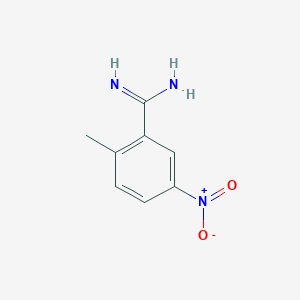
2-Methyl-5-nitrobenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-nitrobenzimidamide is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. The presence of both a nitro group and a methyl group on the benzimidazole ring makes this compound a compound of interest in various fields of scientific research, including medicinal chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitrobenzimidamide typically involves the nitration of 2-methylbenzimidazole followed by the introduction of an amide group. One common method includes the following steps:
Nitration: 2-Methylbenzimidazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amidation: The resulting 2-Methyl-5-nitrobenzimidazole is then reacted with an appropriate amine or ammonia under suitable conditions to form the amide group, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-5-nitrobenzimidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Reduction: 2-Methyl-5-aminobenzimidamide.
Substitution: Various substituted benzimidamides depending on the nucleophile used.
Oxidation: 2-Carboxy-5-nitrobenzimidamide.
Applications De Recherche Scientifique
2-Methyl-5-nitrobenzimidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antiparasitic properties. It has shown activity against various bacterial strains and parasites.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-nitrobenzimidamide is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial activity.
Comparaison Avec Des Composés Similaires
2-Methyl-5-nitroimidazole: Shares the nitroimidazole core but lacks the benzimidazole structure.
5-Nitrobenzimidazole: Similar structure but without the methyl group.
Metronidazole: A well-known nitroimidazole with antimicrobial properties.
Uniqueness: 2-Methyl-5-nitrobenzimidamide is unique due to the presence of both a nitro group and a methyl group on the benzimidazole ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H9N3O2 |
|---|---|
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
2-methyl-5-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C8H9N3O2/c1-5-2-3-6(11(12)13)4-7(5)8(9)10/h2-4H,1H3,(H3,9,10) |
Clé InChI |
WHMHXSBNTKWPMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


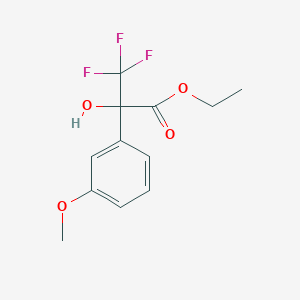
![N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide](/img/structure/B15147799.png)
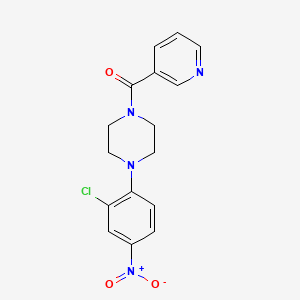
![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147808.png)
![4-benzyl-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B15147814.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15147815.png)
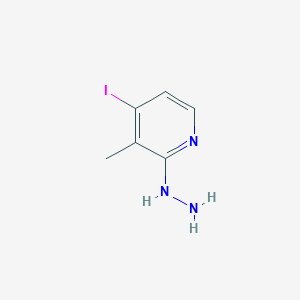
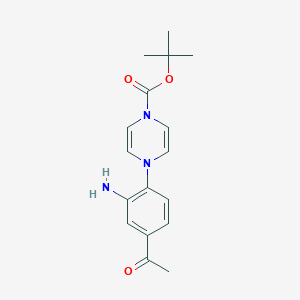

![1,5-dimethyl-4-{[(E)-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15147839.png)
![3-{[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15147851.png)
